Dehydro Loperamide is a derivative of Loperamide, a widely used medication primarily for treating diarrhea. This compound is notable for its potential applications in pharmacology, particularly in the context of opioid receptor activity and gastrointestinal motility. Dehydro Loperamide is synthesized from Loperamide through specific chemical modifications, which enhance its pharmacological profile.
Dehydro Loperamide is derived from Loperamide, which itself is a synthetic opioid used as an antidiarrheal agent. It acts on the μ-opioid receptors in the gut, leading to decreased gastrointestinal motility. The development of Dehydro Loperamide aims to explore its efficacy and safety profile compared to its parent compound.
Dehydro Loperamide is classified as an opioid analgesic and antidiarrheal agent. It falls under the category of synthetic opioids, which are designed to interact with opioid receptors to modulate pain and gastrointestinal function.
The synthesis of Dehydro Loperamide involves several steps that typically include the reduction of functional groups and modifications to the molecular structure of Loperamide. The following methods are commonly employed:
Dehydro Loperamide retains a similar core structure to Loperamide but differs in specific substituents that influence its pharmacological properties. The molecular formula for Dehydro Loperamide can be represented as C_{29}H_{32}N_{2}O_{2}, indicating a modification in its chemical structure that enhances its interaction with opioid receptors.
Dehydro Loperamide can undergo various chemical reactions typical of opioid derivatives, including:
The kinetics of these reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or inhibitors that can either accelerate or decelerate the reaction rates.
Dehydro Loperamide primarily exerts its effects by binding to μ-opioid receptors located in the gastrointestinal tract. This binding results in:
Studies indicate that Dehydro Loperamide may exhibit a higher affinity for these receptors compared to its parent compound, leading to increased efficacy in managing gastrointestinal disorders .
Dehydro Loperamide has potential applications in various fields:
Dehydro Loperamide is systematically named as 4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide according to IUPAC conventions [3] [7]. Its molecular formula is C₂₉H₃₁ClN₂O, with a molecular weight of 459.02 g/mol [3] [6]. The compound is cataloged under CAS Registry Number 61299-42-1 and is commonly designated as Loperamide Impurity H in pharmaceutical contexts, reflecting its status as a dehydrogenated derivative of the antidiarrheal drug loperamide [3] [7]. Alternative synonyms include Loperamide EP Impurity H and 4-(4-Chlorophenyl)-3,6-dihydro-N,N-dimethyl-α,α-diphenyl-1(2H)-pyridinebutanamide [7].
Table 1: Nomenclature and Identifiers of Dehydro Loperamide
Classification Type | Identifier | ||
---|---|---|---|
IUPAC Name | 4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | ||
Molecular Formula | C₂₉H₃₁ClN₂O | ||
Molecular Weight | 459.02 g/mol | ||
CAS Number | 61299-42-1 | ||
Common Aliases | Loperamide Impurity H; Loperamide EP Impurity H | ||
UNII Code | 5B9HO1M7AY (FDA designation) |
Structurally, Dehydro Loperamide differs from loperamide hydrochloride (C₂₉H₃₄Cl₂N₂O₂, MW 513.50 g/mol [9]) through the dehydrogenation of its piperidine ring. In loperamide, the piperidine moiety is fully saturated and hydroxylated at the 4-position, whereas Dehydro Loperamide features a 1,2,3,6-tetrahydropyridine ring with conjugated unsaturation between C3-C4 (Figure 1) [5] [7] [8]. This modification eliminates the hydroxyl group and introduces a double bond, reducing molecular weight by 54.48 g/mol and altering electronic distribution. The planar tetrahydropyridine ring enhances lipophilicity, evidenced by Dehydro Loperamide’s solubility in chloroform and dichloromethane [7]. Both compounds retain the 4-chlorophenyl and dimethylbutanamide groups, critical for opioid receptor affinity, though dehydrogenation likely diminishes binding efficacy due to conformational changes [8].
Table 2: Structural Comparison of Dehydro Loperamide and Loperamide
Structural Feature | Dehydro Loperamide | Loperamide Hydrochloride | ||
---|---|---|---|---|
Core Heterocycle | 1,2,3,6-Tetrahydropyridine (unsaturated) | 4-Hydroxypiperidine (saturated) | ||
C4 Substituent | Double bond | Hydroxyl group | ||
Molecular Formula | C₂₉H₃₁ClN₂O | C₂₉H₃₄Cl₂N₂O₂ | ||
Molecular Weight | 459.02 g/mol | 513.50 g/mol | ||
Key Functional Groups | Enamine, tertiary amide | Tertiary alcohol, tertiary amide | ||
Solubility Profile | Soluble in CH₂Cl₂, CHCl₃, MeOH | Low water solubility; soluble in ethanol |
Dehydro Loperamide is an off-white to light yellow solid with a melting point of 127–128°C [3] [7]. It exhibits moderate solubility in chloroform (CHCl₃), dichloromethane (CH₂Cl₂), and methanol (MeOH), but is insoluble in water or nonpolar solvents like hexane [7]. Stability assessments recommend storage at 2–8°C (refrigerated conditions) to prevent degradation, as the enamine system in the tetrahydropyridine ring may be susceptible to oxidation or hydrolysis under prolonged heat or humidity [7]. Its logP value (predicted >4) suggests high lipophilicity, aligning with its parent compound loperamide, which has a logP of ~4.4 [9]. This property influences chromatographic behavior, often requiring reverse-phase HPLC for analytical separation [7].
FTIR Spectroscopy
Key absorptions include:
NMR Spectroscopy (600 MHz)
Mass Spectrometry
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: